Physicochemical Differentiation: LogP and Lipophilic Ligand Efficiency Space
CAS 68869-43-2 exhibits a predicted logP of approximately 4.9, compared to a predicted logP of 1.93 for the minimally substituted parent 4-phenyl-1,2,4-triazole-5-thione (CAS 5373-72-8) . This ΔlogP of ~3 units places the compound in a substantially more lipophilic property space, which is critical for membrane penetration in antibacterial programs targeting Gram-negative pathogens, where adequate logD is necessary but not sufficient for outer membrane permeation .
| Evidence Dimension | Predicted octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP ≈ 4.9 (predicted, XLogP3) |
| Comparator Or Baseline | 4-Phenyl-1,2,4-triazole-5-thione (CAS 5373-72-8), logP ≈ 1.93 |
| Quantified Difference | ΔlogP ≈ +3 units |
| Conditions | Computational prediction; target from Molaid/ChemicalBook; comparator from HZB experimental data |
Why This Matters
A 3-log-unit increase in lipophilicity fundamentally alters membrane permeability, protein binding, and assay interference potential; procurement of the exact compound rather than a more polar analog is essential for maintaining consistent screening cascade behavior.
- [1] Molaid. 5-(4-Biphenylyloxymethyl)-1-phenyl-S-triazole-2-thiol | 68869-43-2. Molaid Compound Database. Available at: https://www.molaid.com/MS_173092 View Source
- [2] HZB Product Page. 4-Phenyl-1H-1,2,4-triazole-5-thione (CAS 5373-72-8). Available at: https://www.hzbp.cn/shop/8148379.html View Source
- [3] Gavara L. et al. 4-Alkyl-1,2,4-triazole-3-thione analogues as metallo-β-lactamase inhibitors. Bioorganic Chemistry, 2021, 113, 105017. Available at: https://lib.pusan.ac.kr/resource/e-article/?app=eds&mod=detail&record_id=S0045206821004016 View Source
